N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a dihydroquinazolinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 2,4-dimethoxyphenyl intermediate: This step may involve the methoxylation of a phenyl ring.
Synthesis of the dihydroquinazolinyl intermediate: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of intermediates: The final step would involve the coupling of the 2,4-dimethoxyphenyl intermediate with the dihydroquinazolinyl intermediate through a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfanyl group or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents.
Other sulfanylacetamides: Compounds with the sulfanylacetamide moiety but different aromatic or heterocyclic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-20(2)22-15-8-6-5-7-14(15)19(23-20)27-12-18(24)21-16-10-9-13(25-3)11-17(16)26-4/h5-11,22H,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGZKRLPAZIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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